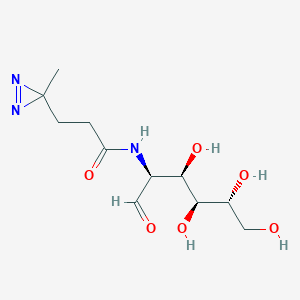
3-(3-Methyl-3H-diazirin-3-yl)-N-((2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-Methyl-3H-diazirin-3-yl)-N-((2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)propanamide is a useful research compound. Its molecular formula is C11H19N3O6 and its molecular weight is 289.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3-Methyl-3H-diazirin-3-yl)-N-((2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)propanamide (CAS No. 1015698-41-5) is a diazirine-based photoreactive compound that has garnered attention for its potential applications in biological research and drug development. The diazirine moiety allows for light-induced covalent modification of biological targets, making it a valuable tool in chemical biology.
Chemical Structure and Properties
The molecular formula of this compound is C11H19N3O6, with a molecular weight of 289.29 g/mol. The structure features a diazirine group that can generate reactive carbene species upon photolysis, which can then interact with nucleophilic sites in proteins or other biomolecules.
The biological activity of this compound primarily stems from its ability to form covalent bonds with target biomolecules upon exposure to UV light. This mechanism is particularly useful in identifying protein-protein interactions and mapping cellular pathways.
Biological Applications
- Photolabeling : The diazirine moiety allows for precise photolabeling of proteins in living cells. Upon UV irradiation, the diazirine generates a reactive carbene that can covalently bond to nearby amino acids in proteins, facilitating the study of protein interactions and functions.
- Chemical Probes : This compound can serve as a chemical probe in various assays to investigate biological processes. Its ability to modify targets selectively under light activation makes it ideal for studying dynamic biological systems.
Case Studies and Experimental Data
Several studies have investigated the biological activity of diazirine-based compounds similar to the one :
- A study demonstrated that coumarin-fused diazirine photolabeling agents exhibit enhanced fluorescence after cross-linking with target proteins. This indicates that such compounds can be used for sensitive detection methods in proteomics .
- Another research highlighted the stability and reactivity of modified diazirines under various light conditions. The stability under ambient light was assessed, showing significant retention of reactivity over time .
Table: Comparison of Stability and Reactivity
| Compound Type | Stability Under Light | Reactivity with Proteins |
|---|---|---|
| Conventional Diazirines | Moderate | High |
| Modified Trifluoromethyl Diazirines | High | Very High |
| 3-(3-Methyl-3H-diazirin-3-yl) | TBD | TBD |
Eigenschaften
IUPAC Name |
3-(3-methyldiazirin-3-yl)-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6/c1-11(13-14-11)3-2-8(18)12-6(4-15)9(19)10(20)7(17)5-16/h4,6-7,9-10,16-17,19-20H,2-3,5H2,1H3,(H,12,18)/t6-,7-,9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMXDGHAGAEPSN-KHUVANEUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)NC(C=O)C(C(C(CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CCC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














